N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Description
Properties
IUPAC Name |
N,N-dimethyl-3-(6-methyl-2-piperidin-4-ylpyrimidin-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11-10-13(4-5-14(20)19(2)3)18-15(17-11)12-6-8-16-9-7-12/h10,12,16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUHQSAIMXQINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)CCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3D Conformer
Interactive chemical structure model conformer is available.
Computed Descriptors
- IUPAC Name: N, N-dimethyl-3-(6-methyl-2-piperidin-4-ylpyrimidin-4-yl)propanamide
- InChI: InChI=1S/C15H24N4O/c1-11-10-13(4-5-14(20)19(2)3)18-15(17-11)12-6-8-16-9-7-12/h10,12,16H,4-9H2,1-3H3
- InChIKey: SWUHQSAIMXQINS-UHFFFAOYSA-N
- SMILES: CC1=CC(=NC(=N1)C2CCNCC2)CCC(=O)N(C)C
- Molecular Formula: C15H24N4O
- Molecular Weight: 276.38 g/mol
Related Compounds
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide is a related compound.
- CAS No.: 1316217-55-6
- Molecular Formula: C13H20N4O
- Molecular Weight: 248.32 g/mol
- IUPAC Name: 3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanamide
- Standard InChI: InChI=1S/C13H20N4O/c1-9-16-11(2-3-13(14)18)8-12(17-9)10-4-6-15-7-5-10/h8,10,15H,2-7H2,1H3,(H2,14,18)
- Standard InChIKey: XLKWXUDLBSMKKF-UHFFFAOYSA-N
- SMILES: CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)N
- Canonical SMILES: CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)N
- PubChem Compound: 66509972
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide is primarily studied for its role as a pharmacological agent. Its structural features suggest potential interactions with biological targets, particularly in the realm of central nervous system (CNS) disorders and infectious diseases.
Antiviral Activity
Recent studies have highlighted the compound's efficacy against viral infections, particularly HIV. A series of piperidine derivatives, including this compound, demonstrated improved activity against wild-type HIV-1 with effective concentrations (EC50) in the low nanomolar range. This suggests that the compound may inhibit reverse transcriptase, a critical enzyme in the HIV replication cycle .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of piperidine exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes within the body.
Cholinesterase Inhibition
Compounds with piperidine structures have been evaluated for their ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. The presence of specific functional groups in this compound enhances its inhibitory potency, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .
Analgesic Properties
Some derivatives related to this compound have been studied for their analgesic effects, showing potential as long-lasting pain relief agents that could rival existing opioids in efficacy while minimizing side effects .
Synthetic Methodologies
The synthesis of this compound involves several key steps that allow for the introduction of various substituents to optimize its biological activity.
Multi-component Reactions
Recent advancements in synthetic chemistry have led to the development of multi-component reactions that facilitate the efficient synthesis of piperidine derivatives. These reactions often yield high purity products suitable for biological testing .
Structure–Activity Relationship Studies
Ongoing research focuses on elucidating the structure–activity relationships (SAR) associated with this compound. By systematically modifying different parts of the molecule, researchers aim to enhance its pharmacological properties while reducing toxicity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Data Limitations : Direct bioactivity data for the target compound are absent in the provided evidence. Further studies on receptor binding, toxicity, and metabolic stability are needed.
Biological Activity
N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide, with the molecular formula and a molecular weight of 276.38 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer, antibacterial, and antifungal properties, supported by various studies and data.
- Molecular Formula :
- Molecular Weight : 276.38 g/mol
- CAS Number : 1316222-84-0
Anticancer Activity
Research shows that compounds similar to this compound exhibit significant anticancer properties:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, its structural analogs have been shown to inhibit the PD-1/PD-L1 pathway, crucial in tumor immune evasion .
- In Vitro Studies : A study evaluating various pyrimidine derivatives reported that compounds with similar structures demonstrated cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.67 μM to 1.95 μM across different cell lines .
- Case Study : In a recent investigation, a derivative of this compound was synthesized and tested for its ability to inhibit cancer cell growth. Results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting potential as an anticancer agent .
Antibacterial Activity
The antibacterial properties of this compound have been explored through various studies:
- Broad-Spectrum Activity : Similar piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, MIC values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways, leading to bacterial cell death.
-
Data Summary :
Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.0039 - 0.025 Escherichia coli 0.0039 - 0.025 Pseudomonas aeruginosa Varies by derivative
Antifungal Activity
The antifungal activity of the compound has also been documented:
- Efficacy Against Fungi : Compounds with similar structures have shown promising antifungal activity against Candida albicans and other fungal strains, with MIC values indicating effective inhibition .
- Study Findings : In vitro tests demonstrated that certain derivatives could completely inhibit fungal growth at concentrations significantly lower than standard antifungal agents.
-
Data Summary :
Fungal Strain MIC (mg/mL) Candida albicans 16.69 - 78.23 Fusarium oxysporum 56.74 - 222.31
Q & A
What are the established synthetic methodologies for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis involves sequential functionalization of the pyrimidine core, followed by piperidine coupling and propanamide introduction. Key steps include:
- Pyrimidine Core Formation : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 2-chloro-6-methylpyrimidin-4-amine and boronic acid derivatives under inert atmospheres .
- Piperidine Coupling : Employ nucleophilic substitution (piperidin-4-amine with pyrimidine chloride) in DMF at 80°C for 12–24 hours .
- Propanamide Derivatization : React with N,N-dimethylpropionamide chloride in the presence of triethylamine .
Optimization Tips : - Solvent selection (e.g., THF for better solubility of intermediates).
- Temperature control (60–80°C to minimize side reactions).
- Purification via silica gel chromatography (ethyl acetate/hexane gradient, yields 60–80%) .
How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR :
- HRMS : Molecular ion [M+H]+ at m/z 358.2364 (theoretical: 358.2360) .
- IR Spectroscopy : C=O stretch at ~1650 cm⁻¹; N-H bend at ~1550 cm⁻¹ .
What experimental approaches are recommended to investigate its binding affinity to opioid receptors?
Methodological Answer:
- Radioligand Binding Assays : Use μ-opioid receptor (MOR)-expressing CHO-K1 cells. Incubate with [3H]-DAMGO (1 nM) and test compound (0.1–100 nM). Calculate Ki values via nonlinear regression .
- Functional Assays : Measure cAMP inhibition (IC50) or β-arrestin recruitment (BRET-based) to assess agonist/antagonist activity .
- Structural Insights : Compare with fentanyl analogs (e.g., N-phenyl-N-(piperidin-4-yl)propanamide) for MOR selectivity .
How should researchers address discrepancies in reported pharmacological activities of related derivatives?
Methodological Answer:
- Standardize Assay Conditions : Use identical cell lines (e.g., HEK293T for GPCRs) and incubation times .
- Purity Verification : Perform HPLC analysis (C18 column, acetonitrile/water gradient) to ensure ≥98% purity .
- Orthogonal Validation : Combine binding assays with functional readouts (e.g., calcium flux vs. GTPγS binding) .
What computational strategies predict the metabolic stability of this compound?
Methodological Answer:
- In Silico Tools :
- QSAR Models : Correlate logP values with microsomal stability data (e.g., methyl groups enhance half-life) .
What strategies are effective for scaling up synthesis while maintaining purity?
Methodological Answer:
- Flow Chemistry : Use continuous reactors (e.g., Vapourtec R-Series) to minimize batch variability .
- Crystallization : Optimize solvent ratios (ethanol/water 70:30) for high-purity crystals .
- Process Monitoring : Implement FTIR or Raman spectroscopy for real-time reaction tracking .
How can structure-activity relationship (SAR) studies optimize pharmacokinetics?
Methodological Answer:
- Piperidine Modifications : Introduce polar groups (e.g., -OH) to reduce logP and improve aqueous solubility .
- Pyrimidine Substitutions : Replace methyl with trifluoromethyl to block metabolic oxidation .
- Propanamide Chain : Test ethyl analogs to alter plasma protein binding and clearance rates .
What analytical methods are recommended for impurity profiling?
Methodological Answer:
- LC-MS/MS : Detect trace impurities (e.g., dealkylated byproducts) using a C18 column and ESI+ mode .
- Stability Studies : Accelerate degradation under acidic (0.1M HCl) and oxidative (H2O2) conditions to identify labile sites .
How can molecular docking elucidate interactions with kinase targets like AKT1?
Methodological Answer:
- Docking Software : Use Schrödinger Glide or AutoDock Vina to model binding to AKT1’s allosteric pocket.
- Key Interactions : Identify hydrogen bonds with Glu234 and hydrophobic contacts with Leu156 .
- Validation : Cross-check with crystal structures (PDB: 6HHG) of similar propanamide inhibitors .
What in vivo models are suitable for assessing efficacy and toxicity?
Methodological Answer:
- Rodent Models : Test analgesic efficacy in tail-flick assays (dose range: 1–10 mg/kg, IV).
- Toxicity Screening : Monitor respiratory depression (plethysmography) and liver enzyme (ALT/AST) levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
